BenchChemオンラインストアへようこそ!

4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Physicochemical profiling Drug-likeness ADMET prediction

4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 7511-83-3) is a heterocyclic small molecule (C₈H₁₁N₃S, MW 181.26 g/mol) belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class. It features a 2-amino group and a 4-methylthio (-SCH₃) substituent on the fused cyclopentapyrimidine scaffold.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
CAS No. 7511-83-3
Cat. No. B12926860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
CAS7511-83-3
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1CCC2)N
InChIInChI=1S/C8H11N3S/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3,(H2,9,10,11)
InChIKeyYWXDGCYBIRRFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 7511-83-3): A Cyclopenta[d]pyrimidine Building Block for Medicinal Chemistry and Nucleoside Synthesis


4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 7511-83-3) is a heterocyclic small molecule (C₈H₁₁N₃S, MW 181.26 g/mol) belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class . It features a 2-amino group and a 4-methylthio (-SCH₃) substituent on the fused cyclopentapyrimidine scaffold. First reported in the synthesis of substituted 4,5-trimethylenepyrimidines as potential anticancer agents [1], this compound has since been recognized as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The methylthio group confers distinct physicochemical properties—intermediate lipophilicity (XLogP3 = 1.4), predicted boiling point of 394.5 °C, density of 1.3 g/cm³, and polar surface area of 77.1 Ų —that differentiate it from the corresponding 4-chloro, 4-methoxy, and 4-hydroxy analogs in terms of reactivity, purification behavior, and downstream synthetic utility.

Why 4-Substituent Choice on the Cyclopenta[d]pyrimidin-2-amine Core Decides Synthetic Utility and Physicochemical Profile: The Case for the 4-Methylthio Derivative (CAS 7511-83-3)


The 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine scaffold can carry diverse substituents at the 4-position—chloro, methoxy, hydroxy, or unsubstituted—but these analogs are not functionally interchangeable. The identity of the 4-substituent governs lipophilicity (LogP spans 0.42 for 4-OH to 1.78 for 4-Cl) , polar surface area, boiling point, and, critically, the chemical reactivity available for downstream derivatization. The 4-chloro analog (CAS 5461-89-2) offers a leaving group for nucleophilic aromatic substitution but cannot be directly oxidized to a sulfoxide or sulfone. The 4-methoxy analog (CAS 61539-20-6) is less reactive toward further functionalization. The 4-hydroxy analog (CAS 33081-06-0) is more hydrophilic (LogP = 0.42) and may present solubility and formulation challenges . The 4-methylthio group occupies a differentiated property space—intermediate lipophilicity (XLogP3 = 1.4), the ability to act as a synthetic handle via oxidation to sulfoxide/sulfone , and documented utility in patent-protected carbocyclic nucleoside syntheses [1]. These distinctions mean that substituting a 4-chloro or 4-methoxy analog for the 4-methylthio derivative will alter reaction trajectories, intermediate stability, and final product profiles.

Quantitative Comparative Evidence for 4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 7511-83-3) vs. Closest 4-Substituted Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiate the 4-Methylthio Derivative from 4-Cl, 4-OCH₃, and 4-OH Analogs

The 4-methylthio derivative (CAS 7511-83-3) exhibits an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 77.1 Ų . In comparison, the 4-chloro analog (CAS 5461-89-2) has a higher XLogP3 of 1.78 and a lower TPSA of 51.8 Ų ; the 4-methoxy analog (CAS 61539-20-6) has an XLogP3 of 1.14 and TPSA of 61.0 Ų ; and the 4-hydroxy analog (CAS 33081-06-0) has the lowest XLogP3 of 0.42 and TPSA of 67.5 Ų . The 4-methylthio compound thus occupies an intermediate lipophilicity space, with a TPSA that is 49% higher than the 4-Cl analog, suggesting improved aqueous solubility potential while retaining sufficient lipophilicity for membrane permeability.

Physicochemical profiling Drug-likeness ADMET prediction

Experimentally Reported Synthetic Yield and Purity Profile from Ross et al. (1959): 2-Amino-4-(methylthio)-5,6-trimethylenepyrimidine

In the foundational 1959 synthesis paper by Ross, Goodman, and Baker, 2-amino-4-(methylthio)-5,6-trimethylenepyrimidine (compound XVII, identical to CAS 7511-83-3) was prepared by reacting 2-amino-4-mercapto-5,6-trimethylenepyrimidine (XVI) with dimethyl sulfate in methanolic sodium hydroxide. The crude product precipitated in 88% yield (0.95 g from 1.0 g of XVI), and after recrystallization from benzene/Skellysolve B, the purified material was obtained in 65% yield with a melting point of 140–141 °C [1]. Elemental analysis confirmed the composition: found C 53.1%, H 6.45%, S 17.4% versus calculated C 53.0%, H 6.11%, S 17.7% for C₈H₁₁N₃S [1]. The authors noted that the alternative preparation via reaction of XVI with sodium methylmercaptide gave a product that was difficult to purify, making the dimethyl sulfate route the preferred method [1]. For comparison, the 4-methoxy analog (XII) was also prepared from the same chloro intermediate (V), but the authors remarked that "no details for the preparation of XII and no yield figures were recorded" in the cited prior literature [1].

Synthetic chemistry Process chemistry Yield optimization

Documented Utility as a Key Intermediate in Carbocyclic Nucleoside Synthesis (Patent CN102603652A)

Chinese patent CN102603652A, assigned to Henan Normal University, explicitly identifies this compound as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The patent describes the compound as a starting material that undergoes hydroxy protection, methyl oxidation, and further transformations to yield 5-formylpyrimidine carbocyclic nucleosides—a class of conformationally constrained nucleoside analogs with potential antiviral and antitumor applications [1]. The patent emphasizes that the disclosed process offers the advantages of simple and safe operational procedures and mild reaction conditions, and is convenient for industrial production [1]. In contrast, the 4-chloro analog (CAS 5461-89-2) is typically employed for nucleophilic aromatic substitution reactions rather than oxidation-driven transformations , and the 4-methoxy analog (CAS 61539-20-6) lacks the oxidizable sulfur handle required for the patent-protected route.

Nucleoside synthesis Carbocyclic nucleosides Antiviral intermediates

Oxidation Reactivity of the Methylthio Group Enables Divergent Synthetic Pathways Not Accessible from 4-Cl or 4-OCH₃ Analogs

The 4-methylthio substituent can be selectively oxidized to the corresponding sulfoxide or sulfone, providing two additional oxidation states that are not accessible from the 4-chloro or 4-methoxy analogs without complete de novo synthesis . This is well-precedented in pyrimidine chemistry: 6-amino-2-methylthio-4-methoxypyrimidine and 6-amino-2-methylthio-4-chloropyrimidine have been oxidized to their corresponding sulfoxides and sulfones, demonstrating the generality of this transformation on pyrimidine scaffolds [1]. The resulting sulfoxide and sulfone derivatives have distinct hydrogen-bonding, electronic, and steric properties, expanding the accessible chemical space from a single starting material. This reactivity profile makes the 4-methylthio compound a versatile branching intermediate, whereas the 4-chloro analog is limited to nucleophilic displacement and the 4-methoxy analog is relatively inert toward further functionalization.

Synthetic methodology Sulfoxide/sulfone chemistry Late-stage functionalization

Class-Level Validation: The 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Scaffold Demonstrates Kinase Inhibition and Anticancer Activity

Although direct bioactivity data for CAS 7511-83-3 are sparse, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold to which it belongs has been validated across multiple independent studies. Khairnar et al. (2023) reported that 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines exhibited cytotoxicity against U87-MG glioblastoma cells, with top hits F2 and F7 showing IC₅₀ values below 10 μM in MTT assays [1]. Computational target prediction and docking identified EGFR kinase domain and CDK2/cyclin E as high-confidence targets [1]. A follow-up 2026 study of six hit derivatives from the same series demonstrated IC₅₀ values in the range of ~30 μM against A549 (lung cancer) and A431 (skin cancer) cell lines, with confirmed apoptosis induction and G1 cell cycle arrest [2]. Separately, 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogs of trimethoprim achieved IC₅₀ values as low as 0.14 μM against Toxoplasma gondii DHFR [3]. These data establish the scaffold's capacity for target engagement, but the specific contribution of a 4-methylthio substituent relative to other 4-position modifications has not been experimentally determined in a head-to-head comparison.

Kinase inhibition Anticancer EGFR/CDK2 Glioblastoma

Recommended Procurement and Application Scenarios for 4-(Methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 7511-83-3)


Intermediate for Carbocyclic Nucleoside Synthesis (Patent-Cited Route)

The compound is explicitly cited in CN102603652A as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The disclosed process uses the 4-methylthio derivative as a starting material, leveraging the oxidizable sulfur handle for subsequent transformations under mild, industrially amenable conditions. Procurement is recommended for research groups developing conformationally constrained nucleoside analogs for antiviral or antitumor applications. The 4-chloro or 4-methoxy analogs cannot be substituted into this patented synthetic route without redesigning the oxidation step.

Medicinal Chemistry Scaffold Derivatization via Sulfoxide/Sulfone Diversification

The methylthio group's capacity for controlled oxidation to sulfoxide and sulfone oxidation states [1] makes this compound a strategic choice for SAR exploration campaigns. A single procurement of CAS 7511-83-3 can yield three distinct 4-substituted derivatives (SCH₃, SOCH₃, SO₂CH₃) with graduated hydrogen-bond acceptor strength, polarity, and steric bulk. This divergent strategy is not feasible with the 4-Cl analog (limited to SₙAr displacement) or the 4-OCH₃ analog (inert under mild oxidation conditions). Researchers targeting kinase ATP-binding sites, where sulfone/sulfoxide motifs can engage the hinge region or ribose pocket, may particularly benefit.

Physicochemical Optimization of Lead Series with Intermediate Lipophilicity Requirements

When a lead series based on the cyclopenta[d]pyrimidin-2-amine scaffold requires a 4-substituent with lipophilicity intermediate between the 4-Cl (XLogP3 = 1.78) and 4-OH (XLogP3 = 0.42) extremes, the 4-methylthio derivative (XLogP3 = 1.4) offers a differentiated option [1][2]. Its elevated TPSA (77.1 Ų) relative to the 4-Cl analog (51.8 Ų) may also improve solubility while retaining acceptable permeability [1]. Procurement decisions in lead optimization should consider this compound when a balanced property profile is required and the oxidation handle provides additional downstream value.

Building Block for Process Chemistry Route Scouting with Documented Yield Benchmarks

The Ross et al. (1959) paper provides a reproducible synthetic protocol with recorded yields (88% crude, 65% recrystallized) and full elemental analysis [1]. Process chemists evaluating this intermediate for scale-up can reference these benchmarks, whereas comparable yield data for the 4-methoxy analog are absent from the primary literature. The patent JPS5615273A further supports the use of cyclopentanone-derived N-cyano-S-alkylisothiourea condensation as an alternative scalable route to 2-methylthio-4-amino-5,6-trimethylenepyrimidines for pharmaceutical intermediate production [2].

Quote Request

Request a Quote for 4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.